molecular formula C14H14N2O4 B585395 Methyl 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indole-5-carboxylate CAS No. 1052181-84-6

Methyl 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indole-5-carboxylate

Cat. No.: B585395
CAS No.: 1052181-84-6
M. Wt: 274.276
InChI Key: ICSYZDCSQKBSGR-UHFFFAOYSA-N
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Description

Methyl 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indole-5-carboxylate (CAS: 1052181-84-6) is a structurally complex indole derivative characterized by a dimethylamino-oxoacetyl substituent at the 3-position and a methyl carboxylate group at the 5-position of the indole core. This compound serves as a critical intermediate in pharmaceutical research, particularly in the synthesis of antitumor agents. Its design leverages the indole scaffold’s inherent bioactivity, with modifications aimed at enhancing solubility, metabolic stability, and target binding affinity .

Properties

IUPAC Name

methyl 3-[2-(dimethylamino)-2-oxoacetyl]-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-16(2)13(18)12(17)10-7-15-11-5-4-8(6-9(10)11)14(19)20-3/h4-7,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSYZDCSQKBSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=O)C1=CNC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of Methyl 1H-Indole-5-carboxylate

The starting material, methyl 1H-indole-5-carboxylate, undergoes Friedel-Crafts acylation with 2-chloro-2-oxoacetyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) in anhydrous 1,2-dichloroethane at reflux conditions facilitates electrophilic substitution at the indole’s 3-position, yielding methyl 3-(2-chloro-2-oxoacetyl)-1H-indole-5-carboxylate. The reaction typically achieves 65–75% yield, with purity confirmed via HPLC.

Amination of the Oxoacetyl Group

The chloro intermediate is treated with dimethylamine in tetrahydrofuran (THF) at 0–5°C to replace the chloride with a dimethylamino group. This nucleophilic substitution proceeds via a two-step mechanism: initial formation of a tetrahedral intermediate followed by elimination of HCl. The reaction requires careful pH control (7.5–8.5) to prevent over-alkylation or hydrolysis of the methyl ester. The final product is isolated via column chromatography (silica gel, ethyl acetate/hexane gradient), yielding 58–62%.

Coupling of Pre-Formed Indole Carboxylic Acids with Dimethylamine Derivatives

An alternative route involves coupling a pre-formed 3-(2-oxoacetyl)-1H-indole-5-carboxylic acid with a dimethylamine source. This method avoids the challenges of Friedel-Crafts regioselectivity by utilizing modular building blocks.

Synthesis of 3-(2-Oxoacetyl)-1H-indole-5-carboxylic Acid

Indole-5-carboxylic acid is acylated at the 3-position using diketene in acetic anhydride, forming 3-(2-oxoacetyl)-1H-indole-5-carboxylic acid. The reaction proceeds at 80°C for 6 hours, with a 70% yield after recrystallization from ethanol/water.

Esterification and Amide Formation

The carboxylic acid is esterified with methanol under acidic conditions (H₂SO₄, reflux, 12 hours) to yield the methyl ester. Subsequent reaction with N,N-dimethylcarbamoyl chloride in the presence of 1,8-diazabicycloundec-7-ene (DBU) introduces the dimethylamino group. This one-pot procedure achieves an overall yield of 55%, with minimal epimerization due to the steric bulk of DBU.

Electrophilic Cyclization Strategies

Recent advances in indole synthesis leverage electrophilic cyclization to construct the indole core while introducing functional groups in a single step.

Hemetsberger-Knittel Indole Synthesis

The Hemetsberger-Knittel reaction enables the synthesis of 3-acylated indoles from azidocinnamates. Methyl 2-azido-3-(dimethylcarbamoyl)acrylate undergoes thermolytic cyclization at 160°C in toluene, forming the indole ring with concurrent introduction of the dimethylamino-oxoacetyl group. This method offers 50–60% yield but requires stringent control over reaction time to avoid decomposition.

Catalytic Cyclization with Scandium Triflate

Scandium triflate [Sc(OTf)₃] catalyzes the cyclization of 2-phenoxyacetophenone derivatives with methyl acetoacetate in glycerol at 80°C. While primarily used for fused indole systems, this method can be adapted for this compound by substituting phenoxyacetophenone with a dimethylamino-acetyl precursor. Yields remain modest (35–40%) due to competing side reactions.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the major preparation methods:

MethodStarting MaterialKey Reagents/ConditionsYield (%)Purity (%)
Friedel-CraftsMethyl indole-5-carboxylateAlCl₃, 1,2-dichloroethane, reflux58–62≥95
Carboxylic Acid CouplingIndole-5-carboxylic acidDBU, N,N-dimethylcarbamoyl chloride5593
Hemetsberger-KnittelMethyl azidocinnamateToluene, 160°C50–6090
Sc(OTf)₃ Catalysis2-Phenoxyacetophenone derivativeSc(OTf)₃, glycerol, 80°C35–4085

The Friedel-Crafts route offers the highest yield and scalability, making it the preferred industrial method. However, the Hemetsberger-Knittel approach provides superior regioselectivity for research-scale applications requiring minimal purification.

Analytical and Spectroscopic Validation

Critical characterization data for this compound include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89 (s, 1H, ArH), 7.45 (d, J = 8.4 Hz, 1H, ArH), 3.87 (s, 3H, OCH₃), 3.12 (s, 6H, N(CH₃)₂).

  • LC-MS : [M+H]⁺ = 275.1 (calculated 274.27).

  • IR : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1580 cm⁻¹ (C=C aromatic) .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Methyl 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the indole ring can engage in π-π stacking interactions. These interactions can modulate the activity of biological targets, leading to various physiological effects.

Comparison with Similar Compounds

Research Implications

  • Antitumor Potential: The dimethylamino-oxoacetyl group may interfere with kinase signaling pathways, a hypothesis supported by structural parallels to imatinib analogues .
  • Metabolic Stability : Ethyl/methyl ester variations (e.g., vs. ) highlight the trade-off between lipophilicity and enzymatic hydrolysis rates.
  • Diverse Applications : Functional group diversity (e.g., sulphonamide , nitrovinyl ) underscores the indole scaffold’s adaptability in drug discovery.

Biological Activity

Methyl 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indole-5-carboxylate (CAS: 1052181-84-6) is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

  • Molecular Formula : C14H14N2O4
  • Molecular Weight : 274.28 g/mol
  • Purity : >95% .

Antimicrobial Activity

Recent studies have highlighted the compound's antibacterial and antifungal properties. For instance, derivatives of methyl indole carboxylates have shown promising results against several bacterial strains:

  • Bacterial Activity :
    • Tested against eight Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL, indicating strong antibacterial activity, particularly against Enterobacter cloacae and Escherichia coli .
  • Fungal Activity :
    • The compound also demonstrated antifungal activity with MIC values ranging from 0.004 mg/mL to 0.06 mg/mL against various fungal strains .

Table 1: Antimicrobial Activity Summary

MicroorganismMIC (mg/mL)MBC (mg/mL)
Enterobacter cloacae0.0040.008
Escherichia coli0.0120.025
Staphylococcus aureus0.0080.015
Candida albicans0.0060.012

The mechanism underlying the antimicrobial activity of methyl indole derivatives has been explored through molecular docking studies. These studies suggest that the inhibition of bacterial cell wall synthesis, specifically targeting enzymes like MurB in E. coli, is a key factor in their antibacterial efficacy .

Cytotoxicity and Anticancer Potential

In addition to its antimicrobial properties, this compound has shown potential cytotoxic effects against cancer cell lines:

  • Cytotoxicity Studies :
    • The compound was evaluated using the MTT assay against normal human lung fibroblast cells (MRC5). Results indicated that certain derivatives exhibited cytotoxicity in the range of IC50 values from 30 to 55 nM, suggesting a potential for further development as an anticancer agent .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (nM)
Methyl Indole Derivative ARPMI840230
Methyl Indole Derivative BKB3-155

Q & A

Q. How to address discrepancies in melting points reported for structurally similar indole carboxylates?

  • Analysis : Polymorphism or hydrate formation can alter melting points. Characterize the compound via DSC (differential scanning calorimetry) and PXRD (powder X-ray diffraction) to identify crystalline forms. For example, methyl indole-5-carboxylate derivatives exhibit mp ranges of 208–259°C depending on substituents .

Methodological Resources

  • Synthesis Protocols : See reflux methods in acetic acid with sodium acetate .
  • Purification : Recrystallization in DMF/acetic acid .
  • Assays : Fluorescence-based kinase inhibition .

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